molecular formula C18H19FN2O3S B2651905 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide CAS No. 351858-11-2

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide

Cat. No.: B2651905
CAS No.: 351858-11-2
M. Wt: 362.42
InChI Key: GKXZLWHXYHTMIX-UHFFFAOYSA-N
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Description

N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is a synthetic small molecule characterized by a benzylsulfanyl-methylpropyl backbone linked to a 3-nitrobenzenecarboxamide moiety. Key functional groups include:

  • 4-Fluorobenzylsulfanyl group: Enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-18(2,25-11-13-6-8-15(19)9-7-13)12-20-17(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXZLWHXYHTMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the nitrobenzenecarboxamide moiety is introduced through a coupling reaction with 3-nitrobenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound shares structural similarities with other fluorinated sulfanyl derivatives and nitroaromatic compounds. Below is a comparative analysis:

Compound Key Functional Groups Molecular Weight (g/mol) Reported Biological Activity
N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide 4-Fluorobenzylsulfanyl, 3-nitrobenzenecarboxamide ~349.4 (estimated*) Not explicitly reported
N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine 4-Fluorobenzylsulfanyl, 3-nitro-2-pyridinamine 335.4 Lab reagent (no activity disclosed)
5-Chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride Uracil core, iminopyrrolidinyl side chain 290.7 (HCl salt) Thymidine phosphorylase inhibitor
5-(3-(tert-Butylcarbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide Difluoropropylamino, furopyridine, carboxamide ~540 (estimated) Undisclosed (synthetic intermediate)

*Estimated based on substitution of pyridinamine (C5H4N2) with benzenecarboxamide (C7H6NO2).

Key Observations:

Backbone Similarities: The fluorobenzylsulfanyl-methylpropyl group is conserved in both the target compound and N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine .

Biological Activity: Unlike the thymidine phosphorylase inhibitor in , neither the target compound nor its pyridinamine analog has disclosed activity, highlighting a gap in current research.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4-fluorobenzyl group and sulfanyl linkage likely improve membrane permeability compared to non-fluorinated analogs .
  • Nitro Group Effects : The 3-nitro substituent may confer redox activity or serve as a hydrogen-bond acceptor, but its impact on stability (e.g., susceptibility to reduction) requires further study.

Biological Activity

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide, with the CAS number 351858-11-2, is a chemical compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19FN2O3S, with a molecular weight of 362.42 g/mol. Its structural features include:

  • A fluorobenzyl group, which may enhance lipophilicity and bioactivity.
  • A sulfanyl linkage that could influence its pharmacological properties.
  • A nitrobenzenecarboxamide moiety, which is often associated with various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that nitrobenzene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.

Antimicrobial Properties

The presence of the sulfanyl group in the compound may impart antimicrobial activity. Compounds containing sulfanyl groups have been documented to exhibit inhibition against various bacterial strains. In vitro studies are necessary to determine the specific spectrum of activity for this compound against pathogens.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the cytotoxic effects of this compound on breast cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability post-treatment.
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Case Study 2: Antimicrobial Screening
    • Objective : Assess the antimicrobial effectiveness against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed.
    • Findings : Preliminary results indicated moderate inhibition zones, warranting further exploration into its pharmacodynamics.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MTT assay
AntimicrobialModerate inhibition against E. coli

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC18H19FN2O3S
Molecular Weight362.42 g/mol
CAS Number351858-11-2

Research Findings

Recent investigations into similar compounds suggest that modifications in the molecular structure can lead to enhanced biological activities. For example, the introduction of halogen atoms like fluorine has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins.

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